molecular formula C8H2F3NO5 B3338462 5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one CAS No. 933673-29-1

5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one

Cat. No.: B3338462
CAS No.: 933673-29-1
M. Wt: 249.10 g/mol
InChI Key: KDMJRQYXSKZXIW-UHFFFAOYSA-N
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Description

5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one is a heterocyclic aromatic compound derived from benzo[d][1,3]dioxol-2-one (commonly referred to as 1,3-benzodioxol-2-one). The parent compound, benzo[d][1,3]dioxol-2-one, is characterized by a fused benzene ring and a dioxolone moiety . The target molecule incorporates two substituents: a nitro (-NO₂) group at position 5 and a trifluoromethyl (-CF₃) group at position 4. These electron-withdrawing groups significantly alter its electronic, steric, and reactive properties compared to the parent structure.

Properties

IUPAC Name

5-nitro-6-(trifluoromethyl)-1,3-benzodioxol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F3NO5/c9-8(10,11)3-1-5-6(17-7(13)16-5)2-4(3)12(14)15/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMJRQYXSKZXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(=O)O2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301232534
Record name 5-Nitro-6-(trifluoromethyl)-1,3-benzodioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933673-29-1
Record name 5-Nitro-6-(trifluoromethyl)-1,3-benzodioxol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933673-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-6-(trifluoromethyl)-1,3-benzodioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one typically involves the nitration of 6-(trifluoromethyl)benzo[d][1,3]dioxole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Reduction: 5-Amino-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one is primarily influenced by its nitro and trifluoromethyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability . These features contribute to its potential biological activities and therapeutic effects.

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : C₈H₃F₃N₂O₅ (calculated based on parent structure and substituent additions).
  • Molecular Weight : ~251.1 g/mol (estimated).
  • Functionality : The nitro group enhances electrophilicity, while the -CF₃ group contributes to lipophilicity and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stability Reactivity
Benzo[d][1,3]dioxol-2-one (Parent) C₇H₄O₃ 136.1 None Stable under inert conditions Reactive with strong oxidizers; forms CO/CO₂ under decomposition
5-Nitrobenzo[d][1,3]dioxol-2-one C₇H₃NO₅ 181.1 -NO₂ at position 5 Sensitive to heat/light High electrophilicity due to nitro group; prone to reduction
6-Trifluoromethylbenzo[d][1,3]dioxol-2-one C₈H₃F₃O₃ 204.1 -CF₃ at position 6 Hydrolytically stable Moderate reactivity; inert toward nucleophiles due to -CF₃
This compound C₈H₃F₃N₂O₅ 251.1 -NO₂ (position 5), -CF₃ (position 6) Thermally unstable; sensitive to bases Enhanced electrophilicity; potential for nitro reduction and CF₃-mediated stability

Research Findings and Data Gaps

  • Crystallographic Data: Tools like Mercury CSD and SHELX are critical for analyzing crystal structures .
  • Toxicity and Ecology: Limited toxicological data exist for benzo[d][1,3]dioxol-2-one derivatives . Further studies are needed to assess the environmental and health impacts of the nitro- and CF₃-substituted analogue.

Biological Activity

5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one is a synthetic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications in various scientific fields.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C₉H₅F₃N₂O₄
  • Molecular Weight : Approximately 250.14 g/mol
  • Functional Groups : Nitro group, trifluoromethyl group, and a benzo[d][1,3]dioxole ring.

These features contribute to its distinct chemical properties and reactivity, making it a compound of interest in medicinal chemistry and agrochemicals .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, compounds with trifluoromethyl groups have shown enhanced antibacterial effects against various pathogens. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli .

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several human cancer cell lines. For example, compounds structurally related to this compound showed IC50 values lower than that of Doxorubicin in tests against various cancer cells, indicating promising potential as anticancer agents .

The biological activity of this compound is primarily influenced by its nitro and trifluoromethyl groups. The nitro group can be reduced to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its bioactivity .

Synthetic Routes

The synthesis of this compound typically involves the nitration of 6-(trifluoromethyl)benzo[d][1,3]dioxole using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. This process ensures the selective introduction of the nitro group at the desired position on the aromatic ring .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

Compound NameKey FeaturesUnique Aspects
5-Nitrobenzo[d][1,3]dioxoleContains a nitro group; lacks trifluoromethylSimpler structure; fewer electronic effects
6-Trifluoromethylbenzo[d][1,3]dioxoleContains trifluoromethyl; no nitro groupDifferent reactivity profile
5-Aminobenzo[d][1,3]dioxoleAmino group instead of nitroPotentially higher reactivity due to amine

This table highlights how the combination of electronic properties from both the nitro and trifluoromethyl groups in this compound contributes to its unique biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one, and how do reaction conditions influence yield?

  • Methodology : A stepwise approach involves nitration and trifluoromethylation of a benzo[d][1,3]dioxol-2-one precursor. For example, nitro groups can be introduced via nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C), followed by trifluoromethylation using (trifluoromethyl)copper(I) complexes in anhydrous DMF at 80–100°C . Yield optimization requires monitoring reaction intermediates via TLC or HPLC and adjusting stoichiometric ratios of reagents.
  • Key Considerations : Side reactions, such as over-nitration or decomposition of the trifluoromethyl group, can be mitigated by inert atmosphere (N₂/Ar) and slow reagent addition.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro at C5, trifluoromethyl at C6) and aromatic coupling constants .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and isotopic patterns for fluorine .
  • X-ray Crystallography : Single-crystal analysis using SHELXL for refinement, with Mercury CSD 2.0 for visualization of bond lengths/angles and intermolecular interactions .

Q. What safety protocols are critical when handling this compound?

  • Handling : Use chemical-resistant gloves (e.g., nitrile), full-face shields, and fume hoods to avoid skin/eye contact and inhalation. Store at 2–8°C in airtight containers away from strong oxidizers (risk of CO/CO₂ release) .
  • Waste Disposal : Incinerate with flammable solvents in a chemical waste furnace, adhering to REACH regulations .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of nitro-trifluoromethyl-substituted benzodioxoles?

  • Approach : Use Mercury’s Materials Module to compare packing patterns and void spaces in crystal structures. For example, discrepancies in dihedral angles between nitro and benzodioxole rings can arise from torsional strain induced by the trifluoromethyl group. SHELXL refinement with high-resolution data (e.g., synchrotron sources) improves accuracy .
  • Case Study : A 2022 study resolved conflicting reports by analyzing twinned crystals via SHELXD, revealing that steric hindrance from the trifluoromethyl group distorts the nitro group’s orientation .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions for derivative synthesis?

  • Methodology : Activate the benzodioxole ring via electron-withdrawing groups (nitro/trifluoromethyl) to enhance susceptibility to nucleophiles. For example:

  • Nucleophilic Aromatic Substitution : Use NaN₃ in DMSO at 120°C to replace nitro groups with azide, followed by Staudinger reactions to form amines .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh₃)₄ catalysis and microwave-assisted heating (150°C, 30 min) .

Q. How does the compound’s electronic structure influence its biological activity in medicinal chemistry studies?

  • Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) predict electron-deficient regions at the nitro group, making it a potential pharmacophore for enzyme inhibition. In vitro assays with benzo[d][1,3]dioxole derivatives show enhanced binding to cytochrome P450 enzymes due to fluorine’s electronegativity .
  • Experimental Validation : Replace the trifluoromethyl group with methyl or chloro analogs; bioactivity drops by 40–60%, confirming its role in target interaction .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Scale-Up Issues : Racemization occurs at high temperatures (>100°C) during trifluoromethylation. Solutions include:

  • Chiral Catalysis : Use (R)-BINAP-Cu(I) complexes to achieve >90% enantiomeric excess (ee) .
  • Low-Temperature Techniques : Microreactors enable rapid mixing and heat dissipation, reducing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one
Reactant of Route 2
Reactant of Route 2
5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one

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